![molecular formula C14H20O2 B1592356 1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 369648-89-5](/img/structure/B1592356.png)

1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Vue d'ensemble

Description

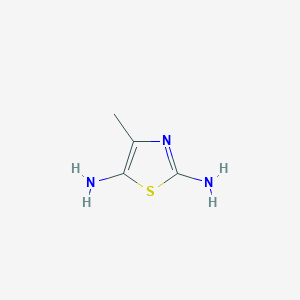

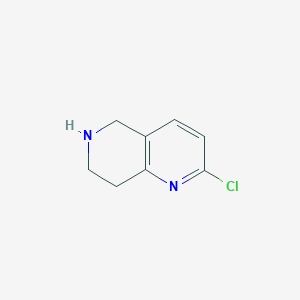

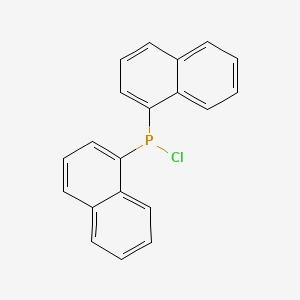

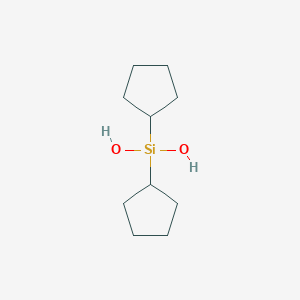

“1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C14H20O2 . It is also known as "Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, endo-" .

Molecular Structure Analysis

The molecular structure of “1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” can be represented by the SMILES notation:CC1(CCCC1)OC(=O)C2CC3CC2C=C3 . This indicates that the molecule consists of a methylcyclopentyl group attached to a bicyclo[2.2.1]hept-5-ene-2-carboxylate group. Physical And Chemical Properties Analysis

The molecular weight of “1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is 220.307 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Alicyclic Polymers for Lithographic Applications

The development of alicyclic polymers designed for 193 nm photoresist materials incorporates cycloaliphatic co- and terpolymers, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylate. These polymers, synthesized through techniques like free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization, are notable for their solubility in common organic solvents and varied glass transition temperatures. Their synthesis and characterization are crucial for advancing photoresist materials in lithography, highlighting the materials' etch resistance, mechanical properties, and stability to radiation (Okoroanyanwu et al., 1998).

Catalytic Polymerization of Norbornene Derivatives

Research into Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including those with functional groups like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, has led to the synthesis of cycloaliphatic polyolefins. These studies contribute to the understanding of catalytic polymerization processes, offering insights into the selective polymerization of exo isomers and the potential for creating polymers with specific structural properties (Mathew et al., 1996).

UV-Induced Modulation of Photoreactive Polymers

Investigations into poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) demonstrate the potential of photoreactive polymers for optical applications. UV irradiation induces a photo-Fries rearrangement, significantly increasing the refractive index and enhancing the polymer's chemical reactivity. This process has implications for developing optical materials, such as waveguides, through structured surface functionalization (Griesser et al., 2009).

Block Copolymer-mediated Nanocomposites

The synthesis of diblock copolymers, containing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid oxiranylmethyl ester, has been explored for the stabilization of in situ generated iron oxide nanoparticles. This research underscores the role of block copolymers in forming superparamagnetic nanocomposites, with potential applications in magnetic storage media and biomedical fields. The study highlights the chelation between iron-oxide nanoparticles and polymeric siderophores, leading to stable magnetic nanocomposites with significant saturation magnetization (Biswas et al., 2009).

Propriétés

IUPAC Name |

(1-methylcyclopentyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(6-2-3-7-14)16-13(15)12-9-10-4-5-11(12)8-10/h4-5,10-12H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJJDXSTPKETCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)OC(=O)C2CC3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889174 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |

CAS RN |

369648-89-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369648-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0369648895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.